molecular formula C12H13F3O2 B12074108 3-Methyl-4-(4,4,4-trifluorobutoxy)benzaldehyde

3-Methyl-4-(4,4,4-trifluorobutoxy)benzaldehyde

Cat. No.: B12074108
M. Wt: 246.22 g/mol
InChI Key: LLXQJXYYVQCVSK-UHFFFAOYSA-N
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Description

3-Methyl-4-(4,4,4-trifluorobutoxy)benzaldehyde (CAS: 1552467-72-7) is a fluorinated benzaldehyde derivative with the molecular formula C₁₂H₁₃F₃O₂ and a molecular weight of 246.23 g/mol . Structurally, it features a benzaldehyde core substituted with a methyl group at the 3-position and a 4,4,4-trifluorobutoxy chain at the 4-position (Figure 1). The trifluorobutoxy group introduces significant lipophilicity and electronic effects, which are critical in pharmaceutical and agrochemical applications. This compound is synthesized via nucleophilic substitution or coupling reactions, as evidenced by analogous synthetic routes for halogenated benzaldehydes .

Properties

Molecular Formula

C12H13F3O2

Molecular Weight

246.22 g/mol

IUPAC Name

3-methyl-4-(4,4,4-trifluorobutoxy)benzaldehyde

InChI

InChI=1S/C12H13F3O2/c1-9-7-10(8-16)3-4-11(9)17-6-2-5-12(13,14)15/h3-4,7-8H,2,5-6H2,1H3

InChI Key

LLXQJXYYVQCVSK-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)C=O)OCCCC(F)(F)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-4-(4,4,4-trifluorobutoxy)benzaldehyde typically involves the reaction of 3-methyl-4-hydroxybenzaldehyde with 4,4,4-trifluorobutyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) under reflux conditions. The product is then purified using standard techniques such as recrystallization or column chromatography .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

3-Methyl-4-(4,4,4-trifluorobutoxy)benzaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The trifluorobutoxy group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium or chromium trioxide in acetic acid.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: 3-Methyl-4-(4,4,4-trifluorobutoxy)benzoic acid.

    Reduction: 3-Methyl-4-(4,4,4-trifluorobutoxy)benzyl alcohol.

    Substitution: Various substituted benzaldehyde derivatives depending on the nucleophile used.

Scientific Research Applications

3-Methyl-4-(4,4,4-trifluorobutoxy)benzaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Methyl-4-(4,4,4-trifluorobutoxy)benzaldehyde involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. The trifluorobutoxy group can enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes and intracellular targets. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs and Molecular Properties

The compound shares structural similarities with halogenated and alkyl-substituted benzaldehydes. Key analogs include:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents (Position) CAS Number
3-Bromo-4-(4,4,4-trifluorobutoxy)benzaldehyde C₁₁H₁₀BrF₃O₂ 311.11 Br (3), CF₃-butoxy (4) 1547716-03-9
3-Chloro-4-(4,4,4-trifluorobutoxy)benzaldehyde C₁₁H₁₀ClF₃O₂ 266.65 Cl (3), CF₃-butoxy (4) 1546579-43-4
3-Methylbenzaldehyde C₈H₈O 120.15 CH₃ (3) 620-23-5

Key Observations :

  • Halogen vs. Methyl Substitution: Replacing the methyl group in 3-Methyl-4-(4,4,4-trifluorobutoxy)benzaldehyde with bromine or chlorine increases molecular weight by ~65–85 g/mol, significantly altering steric and electronic profiles.
  • Trifluorobutoxy Chain : The presence of the CF₃-butoxy group in all three analogs (rows 1–3) enhances hydrophobicity compared to simpler analogs like 3-Methylbenzaldehyde . This chain also stabilizes the molecule via electron-withdrawing effects, influencing solubility and metabolic stability in biological systems .

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